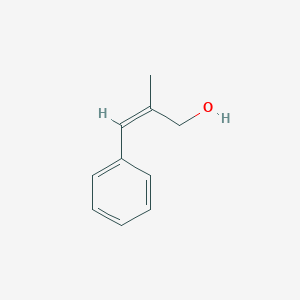

2-Methyl-3-phenyl-2-propen-1-ol

概要

説明

2-Methyl-3-phenyl-2-propen-1-ol is an organic compound with the molecular formula C10H12O. It is also known by other names such as cinnamyl alcohol, α-methyl-; methyl cinnamic alcohol; α-methylcinnamyl alcohol; and β-methylcinnamyl alcohol . This compound is characterized by the presence of a phenyl group attached to a propen-1-ol structure, making it a member of the allylic alcohol family.

準備方法

Synthetic Routes and Reaction Conditions

2-Methyl-3-phenyl-2-propen-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with isobutyraldehyde in the presence of a base, followed by reduction of the resulting α,β-unsaturated aldehyde . Another method includes the use of Grignard reagents where phenylmagnesium bromide reacts with methyl vinyl ketone to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of α-methylcinnamaldehyde. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

2-Methyl-3-phenyl-2-propen-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding saturated alcohol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the allylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like hydrogen halides (HX) and other nucleophiles can be used under mild conditions.

Major Products Formed

Oxidation: Formation of α-methylcinnamaldehyde or α-methylcinnamic acid.

Reduction: Formation of 2-methyl-3-phenylpropan-1-ol.

Substitution: Formation of various substituted allylic compounds depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Synthesis of Derivatives:

2-Methyl-3-phenyl-2-propen-1-ol is utilized in the synthesis of various organic compounds. For instance, it has been used to prepare 5-methyl-4-phenyl-5-hexen-2-one , indicating its role as a precursor in complex organic reactions .

One-Pot Reactions:

Recent studies have demonstrated its utility in one-pot synthesis methods, specifically in the generation of gamma, delta-unsaturated carbonyl compounds from allyl alcohols and vinyl or isopropenyl acetates. This process involves the in situ generation of allyl vinyl ethers and subsequent Claisen rearrangement .

Biochemical Applications

Biocatalysis:

Research has shown that this compound can be reduced stereospecifically by the bacterium Clostridium kluyveri, leading to optically pure alcohols. This biocatalytic process is significant for producing enantiomerically pure compounds, which are essential in pharmaceuticals .

Marker for Estrus Detection:

In veterinary science, certain phenolic compounds, including derivatives of this compound, have been identified as potential markers for detecting estrus in animals. This application could enhance artificial insemination techniques in captive breeding programs .

Material Science

Polymer Chemistry:

Due to its reactive double bond and hydroxyl group, this compound can be incorporated into polymer matrices to modify their properties. Its use in creating functionalized polymers may lead to materials with enhanced thermal stability and mechanical properties.

Analytical Chemistry

Chromatography:

The compound serves as a standard reference material in chromatographic analyses, particularly in assessing the purity and composition of mixtures involving similar organic compounds . Its distinct spectral properties make it useful for identifying and quantifying related substances.

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Precursor for synthesizing complex organic molecules (e.g., 5-methyl-4-phenyl derivatives) |

| Biochemical Research | Stereospecific reduction by Clostridium kluyveri; potential estrus detection marker |

| Material Science | Modification of polymers for enhanced properties |

| Analytical Chemistry | Standard reference material for chromatographic analysis |

作用機序

The mechanism of action of 2-Methyl-3-phenyl-2-propen-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. It can also undergo oxidation-reduction reactions, influencing cellular redox states and potentially affecting biological processes .

類似化合物との比較

Similar Compounds

Cinnamyl alcohol: Similar structure but lacks the methyl group at the α-position.

Allyl alcohol: Smaller structure with no phenyl group.

Benzyl alcohol: Contains a phenyl group but lacks the propen-1-ol structure.

Uniqueness

2-Methyl-3-phenyl-2-propen-1-ol is unique due to the presence of both a phenyl group and a methyl group at the α-position, which influences its reactivity and physical properties. This structural uniqueness makes it valuable in various synthetic and industrial applications .

生物活性

2-Methyl-3-phenyl-2-propen-1-ol, also known as α-methylcinnamyl alcohol, is an organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Overview of this compound

- Molecular Formula : C10H12O

- CAS Number : 1504-55-8

- Physical Properties : It appears as a clear to yellow liquid with a refractive index of approximately 1.5690 to 1.5710 at 20°C.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and antioxidant properties.

Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antifungal activity. It has been tested against various fungal strains, showing efficacy in inhibiting growth and proliferation. For instance, research highlighted its effectiveness against specific pathogens, suggesting its potential use in antifungal treatments .

Antioxidant Activity

The compound's structural similarity to other bioactive molecules suggests potential antioxidant capabilities. While further studies are necessary to elucidate the exact mechanisms, preliminary findings indicate that it may help mitigate oxidative stress by scavenging free radicals.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound is known to interact with phosphine oxidases, inhibiting their activity. This inhibition can reduce the formation of harmful byproducts such as hydrogen peroxide and superoxide .

- Cellular Effects : It has been noted to cause skin irritation and respiratory issues upon exposure, indicating its reactive nature in biological systems .

Research Findings and Case Studies

Applications

The unique properties of this compound make it valuable across various fields:

- Pharmaceuticals : Due to its biological activities, it is being explored for potential therapeutic applications in drug development.

- Fragrance Industry : The compound serves as an intermediate for synthesizing fragrances and other organic compounds due to its pleasant aroma and structural characteristics.

- Industrial Chemicals : It is utilized in the production of polymers and resins, showcasing its versatility in industrial applications.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cinnamyl Alcohol | C9H10O | Similar structure; used in fragrances |

| Benzyl Alcohol | C7H8O | Common solvent; used in cosmetics |

| 3-Phenylpropanol | C9H12O | Related alcohol; potential flavoring agent |

特性

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7,11H,8H2,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNAMUJRIZIXHF-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-55-8 | |

| Record name | alpha-Methylcinnamic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-ol, 2-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | β-methylcinnamyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-METHYLCINNAMIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JPK3PRD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。